molecular formula C23H21N3O4 B12190612 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide

Cat. No.: B12190612
M. Wt: 403.4 g/mol
InChI Key: DUCBZAJIHGFGOA-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core connected via a propanamide linker to a naphthalen-1-yl group. Its molecular formula is C23H21N3O4 (MW: 403.43 g/mol), and it is cataloged under CAS No. 1144443-44-6 . The quinazolinone scaffold is known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C23H21N3O4/c1-29-20-12-17-19(13-21(20)30-2)24-14-26(23(17)28)11-10-22(27)25-18-9-5-7-15-6-3-4-8-16(15)18/h3-9,12-14H,10-11H2,1-2H3,(H,25,27)

InChI Key

DUCBZAJIHGFGOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Naphthalene Moiety: The naphthalene group can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated quinazolinone derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds containing the quinazolinone structure exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific kinases or receptors that are overactive in cancer cells. For instance, quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through various experimental models. Compounds similar to 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response .

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess antimicrobial properties against a range of pathogens. The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • A study demonstrated that derivatives with a quinazolinone core exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
CompoundActivityIC50 (µM)
Quinazolinone Derivative AAnticancer10
Quinazolinone Derivative BAnti-inflammatory15
Quinazolinone Derivative CAntimicrobial5

These findings suggest that modifications to the quinazolinone structure can significantly enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Quinazolinone Core Substituents
  • Target Compound: 6,7-Dimethoxy groups on the quinazolinone .
  • Analog 7d (): 2-(Phenoxymethyl)-4-oxoquinazolin-3(4H)-yl with a 3-chloropropanamide linker. Lacks methoxy groups but introduces a phenoxymethyl substituent and chlorine on the linker .
Linker Variations
  • Analog 7e () : Chlorinated propanamide linker (3-chloro), which may alter reactivity or metabolic stability .
  • Triazole-Containing Analogs () : Use a triazole ring (e.g., 6a-m) synthesized via click chemistry, introducing rigidity and hydrogen-bonding capabilities absent in the target compound .
Aromatic Group Modifications
  • Target Compound : Naphthalen-1-yl group, a bulky, hydrophobic substituent .
  • Phenyl Derivatives () : Compounds like 6b (2-nitrophenyl) and 7a (phenyl) highlight how electron-withdrawing groups (e.g., nitro) or simpler aryl groups impact electronic properties and binding .

Physicochemical Properties

Property Target Compound 7d () 6a () Fluorobenzyl Analog ()
Molecular Weight 403.43 g/mol ~380 g/mol (estimated) 393.11 g/mol 385.39 g/mol
Melting Point Not reported 138–140°C Not reported Not reported
Key Functional Groups 6,7-Dimethoxy, naphthyl Phenoxymethyl, chloro Triazole, naphthyloxy 3-Fluorobenzyl
Solubility Influence High hydrophobicity Moderate (chloro) Moderate (triazole) Improved (fluorine)

Biological Activity

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide is a synthetic derivative of the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of approximately 409.5 g/mol. The structure comprises a quinazolinone core and a naphthalenyl propanamide side chain, contributing to its biological properties.

PropertyValue
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
IUPAC Name3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinazolinone derivatives often inhibit various enzymes such as kinases and proteases, which are crucial in cellular signaling pathways.
  • Receptor Interaction : The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
  • Disruption of Cellular Processes : It can affect DNA replication, transcription, and protein synthesis, leading to altered cell proliferation and survival.

Biological Activities

Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that quinazolinones can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : These compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological potential of quinazolinone derivatives:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar quinazolinone compounds, demonstrating significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and disruption of signaling pathways .
  • Anti-inflammatory Effects : Research in Phytochemistry indicated that certain quinazolinones could significantly reduce inflammation in animal models by downregulating inflammatory mediators .
  • Antimicrobial Properties : A study published in European Journal of Medicinal Chemistry reported that quinazolinone derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Comparing 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide with other related compounds reveals its unique properties:

Compound NameActivity TypeNotable Findings
3-(4-Methoxyphenyl)-2-quinazolinoneAnticancerSignificant growth inhibition in vitro
6,7-Dimethoxy-4-oxo-1,2,3,4-tetrahydroquinazolineAnti-inflammatoryReduced edema in animal models
N-(4-Phenylbutan-2-yl)-2-quinazolinoneAntimicrobialEffective against resistant bacterial strains

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